molecular formula C20H27N3O2 B3847367 1-(1-{1-[(4-methyl-1,4-diazepan-1-yl)carbonyl]propyl}-1H-indol-3-yl)ethanone

1-(1-{1-[(4-methyl-1,4-diazepan-1-yl)carbonyl]propyl}-1H-indol-3-yl)ethanone

Cat. No. B3847367
M. Wt: 341.4 g/mol
InChI Key: UOXOUGFTVZIVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-{1-[(4-methyl-1,4-diazepan-1-yl)carbonyl]propyl}-1H-indol-3-yl)ethanone, commonly known as mebroqualone, is a synthetic compound that belongs to the class of quinazolinones. Mebroqualone has been studied for its potential use as a sedative and hypnotic agent.

Mechanism of Action

Mebroqualone acts on the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). Mebroqualone enhances the activity of GABA at the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and a sedative effect.
Biochemical and Physiological Effects
Mebroqualone has been shown to have sedative, hypnotic, anxiolytic, and muscle relaxant effects. It has also been shown to have anticonvulsant properties. Mebroqualone has been found to have a long duration of action, with effects lasting up to 8 hours.

Advantages and Limitations for Lab Experiments

Mebroqualone has been used in animal studies to investigate its effects on sleep and anxiety. It has also been used in studies investigating the GABA-A receptor and its role in sedation and anesthesia. One advantage of using mebroqualone in lab experiments is its potency and long duration of action. However, one limitation is its potential for abuse and dependence.

Future Directions

There are several future directions for mebroqualone research. One area of interest is its potential use as a sedative and hypnotic agent in clinical settings. Another area of interest is its potential use in the treatment of anxiety, insomnia, and other sleep disorders. Further research is also needed to investigate the safety and potential for abuse and dependence of mebroqualone. Additionally, mebroqualone could be used as a tool to investigate the GABA-A receptor and its role in sedation and anesthesia.

Scientific Research Applications

Mebroqualone has been studied for its potential use as a sedative and hypnotic agent. It has been shown to have similar effects to other benzodiazepines and barbiturates. Mebroqualone has also been studied for its potential use in the treatment of anxiety, insomnia, and other sleep disorders.

properties

IUPAC Name

2-(3-acetylindol-1-yl)-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-4-18(20(25)22-11-7-10-21(3)12-13-22)23-14-17(15(2)24)16-8-5-6-9-19(16)23/h5-6,8-9,14,18H,4,7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXOUGFTVZIVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCN(CC1)C)N2C=C(C3=CC=CC=C32)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-{1-[(4-methyl-1,4-diazepan-1-yl)carbonyl]propyl}-1H-indol-3-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-{1-[(4-methyl-1,4-diazepan-1-yl)carbonyl]propyl}-1H-indol-3-yl)ethanone
Reactant of Route 2
1-(1-{1-[(4-methyl-1,4-diazepan-1-yl)carbonyl]propyl}-1H-indol-3-yl)ethanone
Reactant of Route 3
1-(1-{1-[(4-methyl-1,4-diazepan-1-yl)carbonyl]propyl}-1H-indol-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(1-{1-[(4-methyl-1,4-diazepan-1-yl)carbonyl]propyl}-1H-indol-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(1-{1-[(4-methyl-1,4-diazepan-1-yl)carbonyl]propyl}-1H-indol-3-yl)ethanone
Reactant of Route 6
1-(1-{1-[(4-methyl-1,4-diazepan-1-yl)carbonyl]propyl}-1H-indol-3-yl)ethanone

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